characterization of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
characterization of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and detailed spectroscopic characterization of the novel chemical entity, 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS No. 861841-90-9). This molecule, a substituted hydroxyacetophenone, incorporates key functional groups—a primary amine, a phenolic hydroxyl, a ketone, and a benzyl ether—that make it a versatile building block for medicinal chemistry and materials science. This document outlines a robust, proposed synthetic pathway, details its physical and chemical properties based on available data, and offers an in-depth predictive analysis of its spectroscopic signature (¹H NMR, ¹³C NMR, IR, and MS). The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers engaged in the synthesis and application of novel aromatic intermediates.
Introduction and Strategic Importance
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is a multi-functionalized aromatic ketone. Its structure is predicated on a 2-hydroxyacetophenone scaffold, a privileged motif in organic synthesis. The strategic placement of an amino group meta to the acetyl function and a benzyloxy group at the 5-position creates a unique electronic and steric environment. This substitution pattern makes it a precursor of significant interest for the synthesis of complex heterocyclic systems, such as flavonoids, chromones, and various pharmaceutical agents. The primary amine offers a reactive handle for amide bond formation, reductive amination, or diazotization, while the phenolic hydroxyl and ketone can participate in a range of cyclization and condensation reactions. The benzyloxy group serves as a stable protecting group for the phenol, which can be selectively removed under hydrogenolysis conditions, further enhancing its synthetic utility.
Proposed Synthetic Pathway
While a definitive, peer-reviewed synthesis for this specific molecule is not widely published, a logical and efficient pathway can be designed based on established and reliable organic transformations. The proposed route begins with the commercially available starting material, 1-(3,5-dihydroxyphenyl)ethanone, and proceeds through a three-step sequence involving selective protection, nitration, and reduction.
Rationale Behind the Synthetic Strategy
The core of the strategy is to meticulously control the introduction of the functional groups onto the aromatic ring.
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Step 1: Selective Monobenzylation: The two hydroxyl groups of 1-(3,5-dihydroxyphenyl)ethanone are electronically similar but not identical. However, for a controlled synthesis, a selective monobenzylation is proposed. The Williamson ether synthesis is a classic and effective method for this transformation[1]. By using one equivalent of benzyl bromide, we can favor the formation of the mono-benzylated product. The para-hydroxyl group relative to the acetyl group is slightly more activated, but a mixture is possible, necessitating chromatographic separation.
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Step 2: Regioselective Nitration: With one hydroxyl group protected, the subsequent electrophilic aromatic substitution (nitration) is directed by the remaining functional groups. The ortho, para-directing hydroxyl group and the meta-directing acetyl group will synergistically direct the incoming nitro group to the position ortho to the hydroxyl and meta to the acetyl group, yielding the desired 3-nitro intermediate.
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Step 3: Nitro Group Reduction: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation that is compatible with the other functional groups, though care must be taken to avoid debenzylation by controlling reaction conditions[2].
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(5-(Benzyloxy)-3-hydroxyphenyl)ethanone
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To a stirred solution of 1-(3,5-dihydroxyphenyl)ethanone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
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Add benzyl bromide (1.0 eq) dropwise at room temperature.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and filter to remove the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired mono-benzylated product.
Step 2: Synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
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Dissolve 1-(5-(benzyloxy)-3-hydroxyphenyl)ethanone (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Step 3: Synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
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In a pressure vessel, dissolve the nitro-intermediate (1.0 eq) in ethanol.
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Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).
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Pressurize the vessel with hydrogen gas (3-4 bar) and stir the mixture at room temperature until the uptake of hydrogen ceases[2].
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
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Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. The product may be recrystallized from a suitable solvent system (e.g., ethanol/water) if further purification is needed.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 861841-90-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₅H₁₅NO₃ | - |
| Molecular Weight | 257.28 g/mol | - |
| Appearance | Light yellow to yellow solid | [3] |
| Boiling Point | 447.8 ± 45.0 °C (Predicted) | [3][4] |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 10.32 ± 0.25 (Predicted, acidic -OH) | [3][4] |
| Storage Temp. | 2-8 °C, Sealed in dry | [4] |
Spectroscopic Characterization (Predicted)
A full suite of spectroscopic analyses is essential for unambiguous structural confirmation. The following sections detail the expected data from key analytical techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide definitive information about the substitution pattern and the number of protons in different chemical environments.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Phenolic -OH | ~12.0 | broad s | 1H | Strong intramolecular H-bond with the adjacent ketone shifts it significantly downfield. |
| Benzyl Ar-H | 7.30 - 7.50 | m | 5H | Protons of the monosubstituted benzyl ring. |
| Phenyl H-4 | ~6.85 | d (J ≈ 2.5 Hz) | 1H | Aromatic proton meta-coupled to H-6. |
| Phenyl H-6 | ~6.40 | d (J ≈ 2.5 Hz) | 1H | Aromatic proton meta-coupled to H-4. |
| Benzyl -CH₂- | ~5.10 | s | 2H | Methylene protons of the benzyl ether group. |
| Amino -NH₂ | ~4.50 | broad s | 2H | Primary amine protons; chemical shift can vary with solvent and concentration. |
| Acetyl -CH₃ | ~2.60 | s | 3H | Methyl protons of the acetyl group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Carbonyl C=O | ~203 | Ketone carbonyl carbon. |
| Phenyl C-5 | ~165 | Aromatic carbon bearing the benzyloxy group. |
| Phenyl C-2 | ~162 | Aromatic carbon bearing the hydroxyl group. |
| Phenyl C-3 | ~140 | Aromatic carbon bearing the amino group. |
| Benzyl C-ipso | ~136 | Quaternary carbon of the benzyl ring attached to oxygen. |
| Benzyl C-ortho/para | ~128 | Aromatic CH carbons of the benzyl ring. |
| Phenyl C-1 | ~112 | Quaternary aromatic carbon attached to the acetyl group. |
| Phenyl C-4 | ~105 | Aromatic CH carbon. |
| Phenyl C-6 | ~100 | Aromatic CH carbon. |
| Benzyl -CH₂- | ~71 | Methylene carbon of the benzyl ether. |
| Acetyl -CH₃ | ~26 | Methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is critical for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3200 - 2500 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH), H-bonded |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1640 - 1620 | C=O Stretch | Ketone (conjugated, H-bonded) |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1280 - 1200 | C-O Stretch | Aryl Ether |
| 1180 - 1150 | C-O Stretch | Phenol |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
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Molecular Ion (M⁺): Expected at m/z = 257.11.
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Key Fragmentation Pathways:
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Loss of methyl radical: [M - 15]⁺ → m/z = 242 (from acetyl group).
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Loss of acetyl group: [M - 43]⁺ → m/z = 214.
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Loss of benzyl radical (Benzylic cleavage): [M - 91]⁺ → m/z = 166. This is expected to be a very prominent peak due to the stability of the benzyl radical and the resulting phenoxide ion.
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Tropylium ion: A peak at m/z = 91, corresponding to [C₇H₇]⁺, is a hallmark of compounds containing a benzyl group.
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Logic of Structural Confirmation
The unambiguous relies on the synergistic interpretation of all collected data. No single technique is sufficient, but together they form a self-validating system.
Caption: Interplay of analytical techniques for structural validation.
Potential Applications and Future Research
The title compound is a promising scaffold for drug discovery and materials science.
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Pharmaceutical Synthesis: As an analogue of various natural chalcones and flavonoids, it can be used as a starting material for synthesizing compounds with potential anti-inflammatory, anti-cancer, or anti-viral activities. The amino group allows for derivatization to improve pharmacokinetic properties.
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Heterocycle Synthesis: It is an ideal precursor for Fischer indole synthesis or the synthesis of benzodiazepine and quinoline derivatives, which are important classes of therapeutic agents.
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Dye and Polymer Chemistry: The chromophoric system and reactive handles make it a candidate for the development of novel dyes or as a monomer for specialty polymers with tailored optical or thermal properties.
Future research should focus on the experimental validation of the proposed synthetic route, a full exploration of its reaction chemistry, and the synthesis of a library of derivatives to screen for biological activity.
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